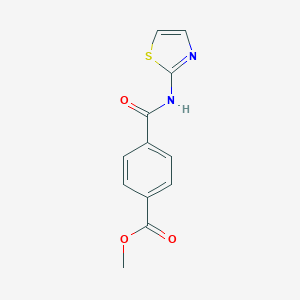![molecular formula C19H16BrNO3 B250537 2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BNA and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BNA is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various biological processes. For example, BNA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BNA has been shown to have various biochemical and physiological effects. For example, BNA has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BNA has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BNA in lab experiments is its ease of synthesis. BNA can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of using BNA is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BNA. One possible direction is the synthesis of new compounds based on BNA with improved properties. Another possible direction is the investigation of the mechanism of action of BNA and its potential applications in the treatment of various diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of BNA may provide valuable insights into its potential clinical use.
In conclusion, BNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The synthesis of BNA involves the reaction of 2-naphthol and 4-methoxyaniline with 2-bromobenzoyl chloride in the presence of triethylamine. BNA has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. BNA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. While there are limitations to its use in lab experiments, there are several future directions for the study of BNA, including the synthesis of new compounds and the investigation of its potential clinical use.
Méthodes De Synthèse
The synthesis of BNA involves the reaction of 2-naphthol and 4-methoxyaniline with 2-bromobenzoyl chloride in the presence of triethylamine. This reaction results in the formation of BNA as a white solid with a yield of approximately 70%. The purity of the compound can be increased through recrystallization using ethanol or acetonitrile.
Applications De Recherche Scientifique
BNA has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. One of the most significant applications of BNA is its use as a building block for the synthesis of various biologically active compounds. For example, BNA has been used to synthesize compounds with anti-inflammatory, anti-cancer, and anti-diabetic properties.
Propriétés
Formule moléculaire |
C19H16BrNO3 |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16BrNO3/c1-23-15-9-7-14(8-10-15)21-18(22)12-24-17-11-6-13-4-2-3-5-16(13)19(17)20/h2-11H,12H2,1H3,(H,21,22) |
Clé InChI |
ZEOQZYLBZBZUGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
